REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13].[F:14][CH:15]([F:19])[C:16](O)=O>O>[F:14][CH:15]([F:19])[C:16]1[NH:8][C:7]2[CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=[C:3]([O:12][CH3:13])[C:2]=2[N:1]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1N)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
polyphosphoric acid
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC2=C(N1)C=C(C=C2OC)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |